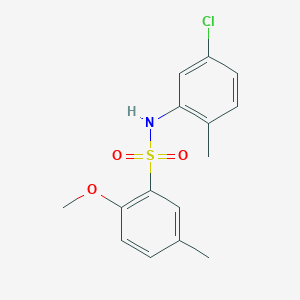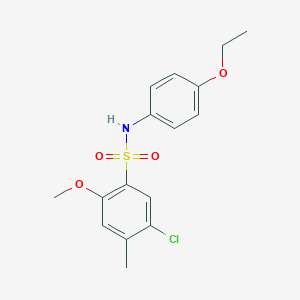
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as sulfonyl chloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and sulfonamide receptors. These enzymes are involved in various physiological processes, such as the regulation of acid-base balance, fluid secretion, and neurotransmission. The inhibition of these enzymes by N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide leads to a disruption of these processes, which can result in the therapeutic effects observed in various diseases.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and sulfonamide receptors, the regulation of acid-base balance, fluid secretion, and neurotransmission. Additionally, it has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effects against various enzymes, which make it a promising candidate for the development of novel drugs. Additionally, it exhibits anti-inflammatory and anti-tumor effects, which can be useful in the study of various diseases. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One of the directions is the development of novel drugs for the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to elucidate its mechanism of action and biochemical and physiological effects. Furthermore, studies on its potential toxicity and safety profile are needed to determine its suitability for use in humans.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide can be achieved through various methods, including the reaction of 5-chloro-2-methylbenzeneN-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide chloride with 2-methoxy-5-methylamine. The reaction takes place under controlled conditions and yields a white crystalline solid, which is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory effects against various enzymes, including carbonic anhydrase and sulfonamide receptors. These inhibitory effects make it a promising candidate for the development of novel drugs for the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-14(20-3)15(8-10)21(18,19)17-13-9-12(16)6-5-11(13)2/h4-9,17H,1-3H3 |
InChI-Schlüssel |
ZYOYNWXMTRRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















